
2-Chloroethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, where a chlorine atom and an ethynyl group are attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethynylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-ethynylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, resulting in the formation of substituted pyridines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used in the presence of catalysts like palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Addition products with halogens or hydrogen halides.
- Oxidized or reduced derivatives of this compound .
Applications De Recherche Scientifique
2-Chloroethynylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloroethynylpyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Chloropyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Ethynylpyridine: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-4-ethynylpyridine: A closely related compound with an additional ethynyl group at the 4-position, offering different reactivity and applications.
Uniqueness: 2-Chloroethynylpyridine’s unique combination of a chlorine atom and an ethynyl group provides it with distinct reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H4ClN |
|---|---|
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
2-(2-chloroethynyl)pyridine |
InChI |
InChI=1S/C7H4ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H |
Clé InChI |
JNQFYCDKCVJJIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


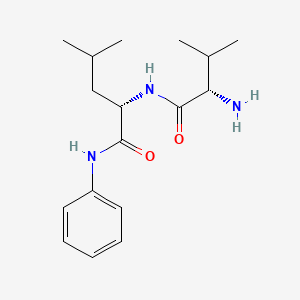
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
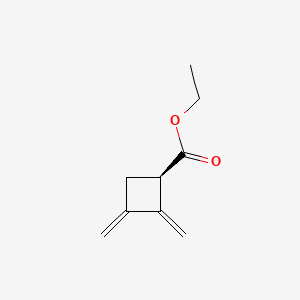
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
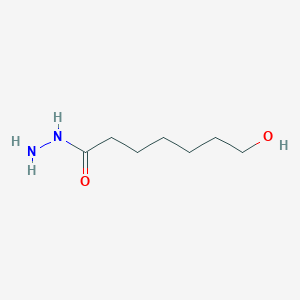
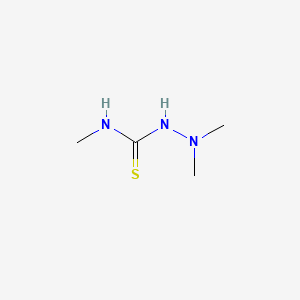
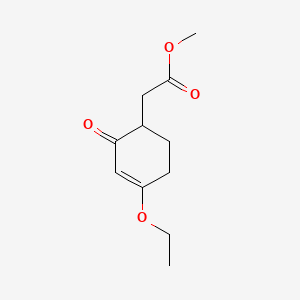
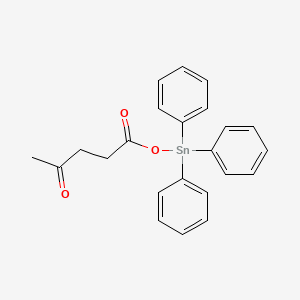
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)

